molecular formula C15H22N4O B12050163 1-[2-(1-Piperazinyl)nicotinoyl]piperidine

1-[2-(1-Piperazinyl)nicotinoyl]piperidine

Cat. No.: B12050163
M. Wt: 274.36 g/mol
InChI Key: WIVGCIGQDNMDQO-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 1-[2-(1-Piperazinyl)nicotinoyl]piperidine involves several steps, typically starting with the preparation of the piperazine and nicotinoyl precursors. The reaction conditions often include the use of organic solvents and catalysts to facilitate the formation of the desired product. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity .

Chemical Reactions Analysis

1-[2-(1-Piperazinyl)nicotinoyl]piperidine undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Common reducing agents like sodium borohydride or lithium aluminum hydride can be used.

    Substitution: This compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific atoms or groups within the molecule.

The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

1-[2-(1-Piperazinyl)nicotinoyl]piperidine has a wide range of scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Employed in studies related to enzyme interactions and protein binding.

    Medicine: Investigated for its potential therapeutic properties, including its role in drug development.

    Industry: Utilized in the production of various biochemical products.

Mechanism of Action

The mechanism of action of 1-[2-(1-Piperazinyl)nicotinoyl]piperidine involves its interaction with specific molecular targets and pathways. The compound’s piperazine and nicotinoyl groups allow it to bind to proteins and enzymes, influencing their activity and function. This interaction can lead to various biological effects, depending on the specific targets involved .

Comparison with Similar Compounds

1-[2-(1-Piperazinyl)nicotinoyl]piperidine can be compared to other similar compounds, such as:

    Piperidine derivatives: These compounds share the piperidine ring structure but may have different functional groups attached.

    Nicotinoyl derivatives: These compounds contain the nicotinoyl group but differ in their additional substituents.

The uniqueness of this compound lies in its combination of both piperazine and nicotinoyl groups, which confer distinct chemical and biological properties .

Properties

Molecular Formula

C15H22N4O

Molecular Weight

274.36 g/mol

IUPAC Name

(2-piperazin-1-ylpyridin-3-yl)-piperidin-1-ylmethanone

InChI

InChI=1S/C15H22N4O/c20-15(19-9-2-1-3-10-19)13-5-4-6-17-14(13)18-11-7-16-8-12-18/h4-6,16H,1-3,7-12H2

InChI Key

WIVGCIGQDNMDQO-UHFFFAOYSA-N

Canonical SMILES

C1CCN(CC1)C(=O)C2=C(N=CC=C2)N3CCNCC3

Origin of Product

United States

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